Cas no 1285634-41-4 ((2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine)

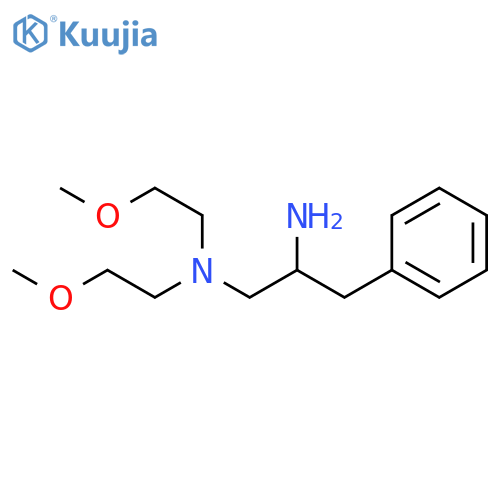

1285634-41-4 structure

商品名:(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine

CAS番号:1285634-41-4

MF:C15H26N2O2

メガワット:266.379144191742

CID:4586211

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 化学的及び物理的性質

名前と識別子

-

- (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine

-

- インチ: 1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3

- InChIKey: WYXYPMLBMCSUSU-UHFFFAOYSA-N

- ほほえんだ: N(CC(N)CC1=CC=CC=C1)(CCOC)CCOC

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6487177-0.5g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 0.5g |

$656.0 | 2023-05-23 | |

| Enamine | EN300-6487177-5.0g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 5g |

$2443.0 | 2023-05-23 | |

| Enamine | EN300-6487177-0.05g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 0.05g |

$197.0 | 2023-05-23 | |

| Enamine | EN300-6487177-1.0g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 1g |

$842.0 | 2023-05-23 | |

| Enamine | EN300-6487177-0.1g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 0.1g |

$293.0 | 2023-05-23 | |

| Chemenu | CM456292-1g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Chemenu | CM456292-250mg |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| 1PlusChem | 1P01EJY9-10g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 10g |

$4539.00 | 2023-12-25 | |

| Aaron | AR01EK6L-500mg |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 500mg |

$927.00 | 2025-02-10 | |

| Aaron | AR01EK6L-5g |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |

1285634-41-4 | 95% | 5g |

$3385.00 | 2025-02-10 |

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1285634-41-4 ((2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量